molecular formula C17H18N2O B6638670 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one

1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one

Cat. No. B6638670
M. Wt: 266.34 g/mol
InChI Key: PPBOFPRXNRLBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one exerts its pharmacological effects by selectively inhibiting 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one, an enzyme that phosphorylates and regulates various proteins involved in cell signaling and metabolism. By inhibiting 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one, this compound can modulate the activity of downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. In addition, 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been implicated in the pathophysiology of various diseases such as cancer, Alzheimer's disease, and diabetes, making it an attractive therapeutic target.
Biochemical and Physiological Effects
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been implicated in the formation of neurofibrillary tangles, and inhibitors such as 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one have been shown to reduce the accumulation of these tangles in animal models. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance by increasing glucose uptake and glycogen synthesis in skeletal muscle and liver. In bipolar disorder research, 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been implicated in the regulation of mood and circadian rhythms, and inhibitors such as 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one have been shown to have mood-stabilizing effects in animal models.

Advantages and Limitations for Lab Experiments

1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one, which allows for precise modulation of downstream signaling pathways. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for central nervous system disorders. However, one limitation is its potential off-target effects on other kinases and signaling pathways, which may complicate the interpretation of experimental results. Another limitation is its relatively low water solubility, which may require the use of organic solvents for in vitro experiments.

Future Directions

1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has several potential future directions for research. One direction is the development of more potent and selective 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one inhibitors for therapeutic applications in various diseases. Another direction is the investigation of the role of 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one in other cellular processes such as autophagy and DNA damage response. Additionally, the use of 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one as a chemical probe for studying 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one signaling pathways in various cellular contexts may provide valuable insights into the molecular mechanisms underlying disease pathogenesis.

Synthesis Methods

The synthesis of 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one involves the reaction of 2-methyl-2,3-dihydro-1H-indole-1-carboxylic acid with 2-bromo-3-pyridinylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to yield the final product.

Scientific Research Applications

1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been extensively investigated for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway, which is known to be dysregulated in many types of cancer. In Alzheimer's disease research, 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been identified as a potential therapeutic target, and inhibitors such as 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one have been shown to improve cognitive function in animal models of the disease. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In bipolar disorder research, 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been implicated in the pathophysiology of the disease, and inhibitors such as 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one have been shown to have mood-stabilizing effects in animal models.

properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-12-14-6-2-3-8-16(14)19(13)17(20)10-9-15-7-4-5-11-18-15/h2-8,11,13H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBOFPRXNRLBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one

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